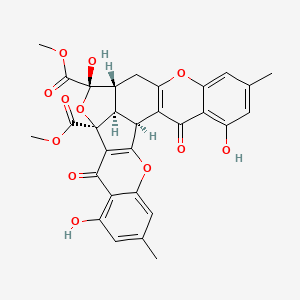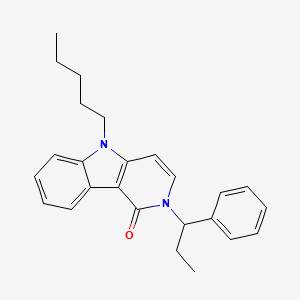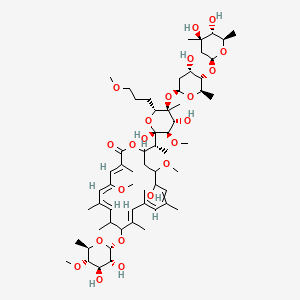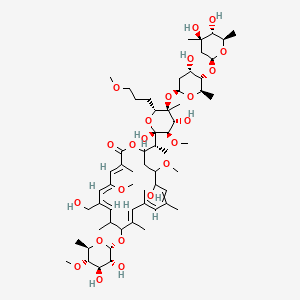
Amycolatopsin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amycolatopsin A is a glycosylated polyketide macrolide derived from the genus Amycolatopsis. This compound has garnered significant attention due to its potent antimycobacterial properties, particularly against Mycobacterium tuberculosis and Mycobacterium bovis . This compound is part of a rare class of secondary metabolites that exhibit unique structural and bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amycolatopsin A is typically isolated from the fermentation broth of Amycolatopsis sp. MST-108494. The fermentation process involves optimizing media conditions to enhance the production of this compound. Chemical fractionation and detailed spectroscopic analysis are employed to identify and purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The optimization of fermentation conditions, including pH, temperature, and nutrient composition, is crucial for maximizing yield. Advanced biotechnological techniques, such as genetic engineering, may also be employed to enhance the production efficiency of this compound .
Chemical Reactions Analysis
Types of Reactions: Amycolatopsin A undergoes various chemical reactions, including hydroxylation and glycosylation. These reactions are essential for its bioactivity and structural integrity .
Common Reagents and Conditions: The hydroxylation of this compound is typically carried out using specific hydroxylating enzymes or chemical reagents under controlled conditions. Glycosylation involves the addition of sugar moieties to the polyketide core, which is facilitated by glycosyltransferase enzymes .
Major Products Formed: The major products formed from these reactions include hydroxylated and glycosylated derivatives of this compound. These derivatives exhibit enhanced antimycobacterial properties and reduced cytotoxicity towards mammalian cells .
Scientific Research Applications
Amycolatopsin A has a wide range of scientific research applications:
Chemistry: this compound serves as a valuable model for studying polyketide biosynthesis and glycosylation mechanisms.
Biology: In biological research, this compound is used to investigate the molecular mechanisms of antimycobacterial activity.
Medicine: this compound holds promise as a potential therapeutic agent for treating tuberculosis and other mycobacterial infections.
Industry: The industrial applications of this compound include its use in the production of bioactive compounds and as a lead compound for developing new antibiotics.
Mechanism of Action
Amycolatopsin A exerts its effects by selectively inhibiting the growth of Mycobacterium species. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By disrupting the synthesis of mycolic acids, this compound compromises the integrity of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Amycolatopsin A is structurally and functionally similar to other glycosylated polyketides, such as apoptolidins and ammocidins. it exhibits unique properties that distinguish it from these compounds:
Properties
Molecular Formula |
C60H98O23 |
|---|---|
Molecular Weight |
1187.4 g/mol |
IUPAC Name |
(3E,5Z,7Z,11E,13E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3/b30-20+,31-22?,32-21+,34-24+,39-23-,40-25-/t33?,35-,36-,37-,38-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |
InChI Key |
VGMCXRHEZZYRBZ-WYTJLORSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(C=C(/C=C(/C=C(/C(C(/C=C(/C=C(/C=C(/C(=O)O3)\C)\OC)\CO)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)\C)\C)C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B10823391.png)
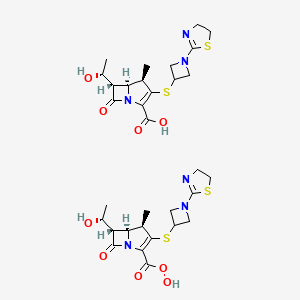
![(Z)-[(2S)-1-[[(E)-But-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium](/img/structure/B10823407.png)

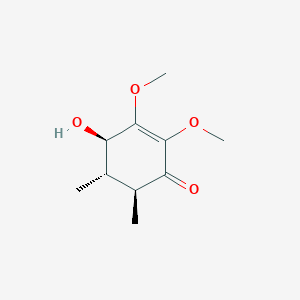
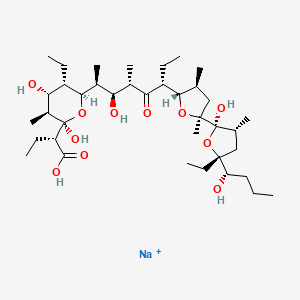
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10823436.png)
![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboperoxoic acid;3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10823441.png)
![1-[[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl-methylamino]-3-(4-ethoxyphenoxy)propan-2-ol](/img/structure/B10823449.png)
